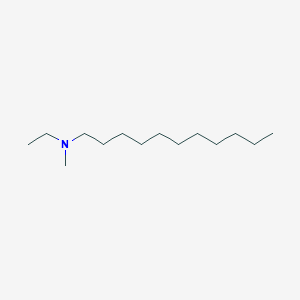

1-Undecanamine, N-ethyl-N-methyl-

Description

Overview of Tertiary Amine Chemistry in Contemporary Organic Research

Tertiary amines are organic compounds in which a nitrogen atom is bonded to three alkyl or aryl groups. sielc.com The presence of a lone pair of electrons on the nitrogen atom imparts basic and nucleophilic characteristics to these molecules, making them highly versatile in organic synthesis. nih.gov In contemporary research, tertiary amines are extensively utilized as catalysts in a variety of reactions, including phase-transfer catalysis, and as reagents in the formation of complex molecular architectures. Their ability to be tailored with different substituents allows for fine-tuning of their steric and electronic properties, influencing their reactivity and selectivity in chemical transformations.

Significance of Long-Chain Tertiary Amines in Advanced Chemical Systems

The incorporation of long alkyl chains into the structure of tertiary amines introduces amphiphilic character, leading to their application as surfactants, emulsifiers, and corrosion inhibitors. These long-chain tertiary amines can self-assemble into micelles and other ordered structures in solution, a property that is harnessed in various industrial processes. Furthermore, the hydrophobic nature of the long alkyl chains can enhance the solubility of these amines in nonpolar media, making them suitable for applications in polymer chemistry and materials science. For instance, they can be used as curing agents for epoxy resins and as components in the formulation of lubricants and fuel additives.

Research Landscape of N-ethyl-N-methylundecan-1-amine and Related N,N-Dialkyl-N-alkyl-1-amines

While specific research exclusively focused on 1-Undecanamine, N-ethyl-N-methyl- is limited in publicly available literature, a significant body of work exists for structurally similar long-chain tertiary amines. Compounds such as N-ethyl-N-methyloctan-1-amine and other N,N-dialkyl-N-alkyl-1-amines have been investigated to understand the influence of chain length on their physical and chemical properties. The research in this area is often driven by the quest for new molecules with tailored surface-active properties, improved catalytic efficiencies, and specific functionalities for materials science applications. The study of these related compounds provides a strong foundation for predicting the behavior and potential of N-ethyl-N-methylundecan-1-amine.

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N-methylundecan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31N/c1-4-6-7-8-9-10-11-12-13-14-15(3)5-2/h4-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZLVXVDAOJZEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCN(C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629252 | |

| Record name | N-Ethyl-N-methylundecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59570-02-4 | |

| Record name | N-Ethyl-N-methylundecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Ethyl N Methylundecan 1 Amine and Analogues

Direct Alkylation Strategies in Amine Synthesis

Direct alkylation represents one of the most fundamental approaches to amine synthesis. This involves the formation of a new carbon-nitrogen bond by reacting a nitrogen nucleophile with a carbon electrophile. libretexts.org

Reductive amination is a highly versatile and widely used method for synthesizing amines. jocpr.comlibretexts.org This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com For the synthesis of N-ethyl-N-methylundecan-1-amine, this would typically involve the reaction of undecanal (B90771) with N-ethyl-N-methylamine.

The key advantage of reductive amination is its control over the degree of alkylation, effectively preventing the over-alkylation that can plague direct alkylation with alkyl halides. masterorganicchemistry.commasterorganicchemistry.com The reaction is generally a one-pot process, which enhances its efficiency. mdpi.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can selectively reduce the iminium ion intermediate in the presence of the starting aldehyde. masterorganicchemistry.com

The general scheme for the synthesis of N-ethyl-N-methylundecan-1-amine via reductive amination is as follows: Undecanal reacts with N-ethyl-N-methylamine to form an iminium ion, which is then reduced to the final tertiary amine product.

Recent advancements have focused on developing milder and more efficient catalytic systems for this transformation. organic-chemistry.org For instance, α-picoline-borane has been used as a reducing agent, and reactions have been successfully carried out in environmentally benign solvents like water. organic-chemistry.org Homogeneous rhodium catalysts have also been employed for the reductive amination of long-chain aldehydes like undecanal. researchgate.net

Table 1: Examples of Reductive Amination for Tertiary Amine Synthesis

| Carbonyl Compound | Amine | Reducing Agent/Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|---|

| Aldehydes/Ketones | Secondary Amines | α-picoline-borane / AcOH | Water / MeOH | Tertiary Amines | High |

| Undecanal | Diethylamine | H₂ / Rhodium/SulfoXantphos | Aqueous microemulsion | Undecyldiethylamine | High Selectivity |

The direct N-alkylation of a secondary amine with an alkyl halide is a classic method for forming tertiary amines. researchgate.net In the context of synthesizing N-ethyl-N-methylundecan-1-amine, one could envision two primary routes: the reaction of N-methylundecan-1-amine with an ethyl halide (e.g., ethyl bromide) or the reaction of N-ethylundecan-1-amine with a methyl halide.

A significant challenge with this method is the potential for over-alkylation. masterorganicchemistry.com The tertiary amine product is often more nucleophilic than the secondary amine reactant, leading to a subsequent reaction with the alkyl halide to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.comnih.gov This lack of selectivity can result in a mixture of products and lower yields of the desired tertiary amine. nih.govresearchgate.net

To mitigate this, various strategies have been developed. Using a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), can effectively scavenge the acid produced during the reaction without competing in the alkylation, leading to cleaner reactions and higher yields. researchgate.net Other strong bases like potassium hydride in combination with triethylamine (B128534) have also been used to facilitate the alkylation of secondary amines. jst.go.jp

Recent studies have explored the use of mixed oxide catalysts, such as Al₂O₃–OK, to promote the selective N-alkylation of amines with alkyl halides at room temperature, offering a heterogeneous catalytic approach to this transformation. researchgate.net

Table 2: Conditions for N-Alkylation of Secondary Amines

| Secondary Amine | Alkyl Halide | Base/Catalyst | Solvent | Key Feature |

|---|---|---|---|---|

| Various | Various | Hünig's Base | Acetonitrile | High functional group tolerance, avoids quaternary salt formation. researchgate.net |

| Various | Various | Potassium Hydride / Triethylamine | Not specified | Convenient synthesis of tertiary amines. jst.go.jp |

Hydrohalogenation-Based Routes for Long-Chain Tertiary Amine Formation

While less direct for synthesizing a pre-defined tertiary amine like N-ethyl-N-methylundecan-1-amine, hydrohalogenation of alkenes is a fundamental reaction that can generate precursors for amine synthesis. orgoreview.com This reaction involves the addition of a hydrogen halide (HX) across the double bond of an alkene. masterorganicchemistry.comyoutube.com For a long-chain alkene like 1-undecene, hydrohalogenation would yield a haloalkane (e.g., 2-bromoundecane, following Markovnikov's rule). orgoreview.com

This resulting alkyl halide can then be used in subsequent nucleophilic substitution reactions with amines to form C-N bonds. However, directly reacting this alkyl halide with N-ethyl-N-methylamine would be an example of the alkylation strategy discussed in section 2.1.2.

A more integrated, though less common, approach is the hydroamination of alkenes, which involves the direct addition of an N-H bond across a C=C double bond. wikipedia.org This is often catalyzed by solid acids like zeolites. wikipedia.org Another related method is the Ritter reaction, where an alkene is treated with a nitrile in the presence of a strong acid to form an amide, which can then be hydrolyzed and further modified to yield a tertiary amine. chemistrysteps.com These routes are generally more applicable for producing primary or specific secondary amines rather than the targeted N-ethyl-N-methylundecan-1-amine.

Carbon-Carbon Coupling Reactions in Tertiary Amine Synthesis

Carbon-carbon coupling reactions are powerful tools in organic synthesis but are not typically the most direct method for preparing simple aliphatic tertiary amines like N-ethyl-N-methylundecan-1-amine. These reactions are primarily used to construct the carbon skeleton of a molecule. nih.gov

However, modern catalytic methods are beginning to merge C-C bond formation with amination. For instance, nickel-catalyzed reductive cross-coupling reactions can unite alkyl amines and aryl carboxylic acids, forming C(sp³)–C(sp²) bonds. nih.govacs.org This is particularly useful for synthesizing complex molecules and arylmethylamines.

Another emerging area is the use of Ni/photoredox dual catalysis, which enables the coupling of α-silylamines with aryl halides. nih.gov This method generates α-amino radicals that participate in C-C coupling, providing a route to functionalized amines under mild conditions. nih.gov While sophisticated, these methods are generally employed for creating more complex structures than N-ethyl-N-methylundecan-1-amine. The synthesis of simple alkyl amines is more straightforwardly achieved via the methods described in section 2.1.

Catalytic Systems in the Preparation of N,N-Dialkyl-N-alkyl-1-amines

The direct synthesis of amines from alcohols and ammonia (B1221849) or lower-order amines represents an atom-economical and sustainable approach. This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the temporary oxidation of the alcohol to an aldehyde, followed by reductive amination with the amine and regeneration of the catalyst. mdpi.com Water is the only byproduct, making it a green process. mdpi.com

For the synthesis of long-chain tertiary amines, a long-chain alcohol like 1-undecanol (B7770649) would be reacted with a secondary amine, such as N-ethyl-N-methylamine, in the presence of a suitable catalyst. Ruthenium and iridium complexes are commonly used for this transformation. mdpi.comacs.orgorganic-chemistry.org

Ruthenium Catalysts : Ruthenium complexes, often supported on materials like titania (Ru/TiO₂) or combined with specific ligands, are effective for the amination of alcohols. researchgate.net For example, the amination of long-chain fatty alcohols with dimethylamine (B145610) has been achieved with excellent selectivity using a water-soluble ruthenium catalyst. acs.org

Iridium Catalysts : Iridium complexes have also shown high efficiency in the N-alkylation of amines with alcohols. organic-chemistry.org

These catalytic methods offer high selectivity for tertiary amines, avoiding the formation of quaternary ammonium salts. researchgate.net The reaction conditions can often be tuned to favor the desired product.

Table 3: Catalytic Amination of Alcohols

| Alcohol | Amine | Catalyst System | Key Outcome |

|---|---|---|---|

| Long-chain Alcohols | Dimethylamine | Water-soluble Ruthenium catalyst | >99% conversion and selectivity to tertiary amines. acs.org |

| 1-Octanol | Aqueous NH₃ | Ru(OH)ₓ/TiO₂ | 88% yield of the tertiary amine. researchgate.net |

Green Chemistry Considerations in Tertiary Amine Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes for amines. sigmaaldrich.comsolubilityofthings.com The goal is to design processes that are safer, more efficient, and environmentally benign. rroij.com

Key green chemistry principles applicable to tertiary amine synthesis include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials from the reactants into the final product. acs.org Catalytic hydrogen borrowing/autotransfer reactions (Section 2.4) are excellent examples, as they produce only water as a byproduct, leading to nearly 100% atom economy. acs.org

Catalysis : The use of catalytic reagents is superior to stoichiometric ones. acs.org As seen in reductive amination and alcohol amination, catalysts enable efficient transformations with low waste generation. acs.orgrsc.org

Use of Renewable Feedstocks : Utilizing raw materials derived from renewable sources, such as biomass, is a core principle. sigmaaldrich.com Fatty alcohols and aldehydes used in amine synthesis can be derived from natural fats and oils, providing a sustainable starting point. mdpi.comacs.org

Safer Solvents and Auxiliaries : Efforts are being made to replace traditional volatile organic solvents with greener alternatives like water or bio-derived solvents. rroij.comnih.gov Aqueous micellar catalysis, for example, allows amination reactions to be performed in water. nih.gov

Reducing Derivatives : Syntheses should minimize the use of protecting groups to avoid extra steps and reduce waste. sigmaaldrich.comyoutube.com Direct, one-pot reactions like reductive amination and catalytic alcohol amination are advantageous as they often bypass the need for protection/deprotection steps. jocpr.comyoutube.com

By embracing these principles, the chemical industry can develop more sustainable and responsible methods for producing N-ethyl-N-methylundecan-1-amine and other valuable tertiary amines.

Nitrogen Inversion and Molecular Chirality in Tertiary Amines

Tertiary amines such as 1-Undecanamine, N-ethyl-N-methyl-, which feature a nitrogen atom bonded to three different alkyl groups (an ethyl group, a methyl group, and an undecyl group), possess the potential for chirality centered at the nitrogen atom. The nitrogen atom in these amines is sp³ hybridized, resulting in a trigonal pyramidal geometry. The lone pair of electrons on the nitrogen atom can be considered as a fourth substituent, which is different from the three alkyl groups. This arrangement means that the nitrogen atom is a stereocenter, and the molecule could theoretically exist as a pair of enantiomers.

However, the chirality of most acyclic tertiary amines is not stable at room temperature due to a phenomenon known as nitrogen inversion. This process involves the nitrogen atom rapidly passing through a planar sp² hybridized transition state, leading to the inversion of its configuration. The energy barrier for this inversion is typically low, in the range of 6-10 kcal/mol for simple trialkylamines. This rapid inversion, occurring on the order of billions of times per second at ambient temperatures, means that the two enantiomeric forms of N-ethyl-N-methylundecan-1-amine are in a state of rapid equilibrium, making their separation practically impossible under normal conditions.

The rate of nitrogen inversion can be influenced by several factors. Steric hindrance around the nitrogen atom can increase the energy barrier to inversion. In the case of N-ethyl-N-methylundecan-1-amine, the long undecyl chain, while flexible, contributes to the steric bulk around the nitrogen, along with the ethyl and methyl groups. However, this is generally not sufficient to completely restrict inversion at room temperature. Incorporation of the nitrogen atom into a small ring system, such as in aziridines, can significantly raise the inversion barrier, allowing for the isolation of stable enantiomers.

Conformational Dynamics and Energetics of N-ethyl-N-methylundecan-1-amine

The conformational flexibility of N-ethyl-N-methylundecan-1-amine is primarily dictated by the long undecyl chain. This C₁₁H₂₃ alkyl chain can adopt a multitude of conformations due to the relatively free rotation around its carbon-carbon single bonds. The most stable conformation of an unbranched alkyl chain is the all-staggered, anti-periplanar arrangement, which minimizes steric strain. However, in N-ethyl-N-methylundecan-1-amine, the presence of the N-ethyl-N-methylamino head group introduces additional conformational considerations.

The energetics of these different conformations are influenced by a combination of torsional strain (eclipsing interactions) and steric strain (van der Waals repulsions). For instance, gauche interactions within the undecyl chain or between the alkyl groups on the nitrogen atom would lead to higher energy conformations compared to the fully extended, anti-staggered conformer. Computational chemistry methods, such as molecular mechanics and quantum chemical calculations, can be employed to model the conformational landscape of N-ethyl-N-methylundecan-1-amine and to estimate the relative energies of its various conformers.

Spectroscopic Probes for Conformational Preferences

Spectroscopic techniques are invaluable tools for investigating the stereochemical and conformational properties of molecules like N-ethyl-N-methylundecan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the connectivity and three-dimensional structure of molecules in solution. For N-ethyl-N-methylundecan-1-amine, ¹H and ¹³C NMR spectra provide a wealth of information.

In a ¹H NMR spectrum, the chemical shifts of the protons are sensitive to their local electronic environment. The protons on the methyl, ethyl, and undecyl groups will appear as distinct signals. The protons on the carbon adjacent to the nitrogen (the α-protons) will be deshielded due to the electronegativity of the nitrogen atom and will typically appear at a higher chemical shift compared to the other methylene (B1212753) protons in the undecyl chain. The rapid nitrogen inversion at room temperature means that the ethyl and methyl groups are in an averaged environment, leading to sharp, time-averaged signals. If the inversion could be slowed down at low temperatures, one might observe broadening or splitting of the signals for the protons on the ethyl and methyl groups.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum can also be used to infer conformational details. For example, the chemical shift of a carbon atom can be affected by steric compression, which can occur in certain folded conformations of the undecyl chain.

Below is a table of predicted ¹³C NMR chemical shifts for N-ethyl-N-methylundecan-1-amine.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| N-C H₃ | 36.9 |

| N-C H₂CH₃ | 47.1 |

| N-CH₂C H₃ | 11.8 |

| N-C H₂-(CH₂)₉-CH₃ | 54.7 |

| N-CH₂-C H₂-(CH₂)₈-CH₃ | 27.2 |

| N-(CH₂)₂-C H₂-(CH₂)₇-CH₃ | 29.8 |

| N-(CH₂)₃-C H₂-(CH₂)₆-CH₃ | 29.5 |

| N-(CH₂)₄-C H₂-(CH₂)₅-CH₃ | 29.7 |

| N-(CH₂)₅-C H₂-(CH₂)₄-CH₃ | 29.8 |

| N-(CH₂)₆-C H₂-(CH₂)₃-CH₃ | 29.8 |

| N-(CH₂)₇-C H₂-(CH₂)₂-CH₃ | 29.8 |

| N-(CH₂)₈-C H₂-CH₂-CH₃ | 32.1 |

| N-(CH₂)₉-C H₂-CH₃ | 22.8 |

| N-(CH₂)₁₀-C H₃ | 14.2 |

Vibrational Spectroscopy (IR) for Conformational Fingerprinting

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the excitation of molecular vibrations, such as stretching and bending of bonds. The IR spectrum of N-ethyl-N-methylundecan-1-amine provides a "fingerprint" that is unique to the molecule and can be used to identify its functional groups and gain insights into its conformational state.

The most prominent features in the IR spectrum of N-ethyl-N-methylundecan-1-amine are expected to be the C-H stretching vibrations of the alkyl groups, typically appearing in the 2850-3000 cm⁻¹ region. The C-N stretching vibration of the tertiary amine will likely be observed in the 1000-1250 cm⁻¹ region, although it can sometimes be weak and difficult to assign definitively. The bending vibrations of the CH₂ and CH₃ groups will appear in the 1350-1480 cm⁻¹ region.

The long undecyl chain will give rise to a characteristic "methylene rock" band around 720 cm⁻¹. The exact position and shape of this band can be sensitive to the packing of the alkyl chains in the solid state or the conformational ensemble in the liquid state. For instance, in a crystalline sample where the undecyl chains are in an all-trans conformation, this band might be sharp and well-defined. In a liquid or solution, where a mixture of conformers is present, the band may be broader.

The table below summarizes some of the expected IR absorption bands for N-ethyl-N-methylundecan-1-amine.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretch (alkyl) | 2850-3000 |

| CH₂ bend (scissoring) | ~1465 |

| CH₃ bend (asymmetric) | ~1450 |

| CH₃ bend (symmetric) | ~1375 |

| C-N stretch | 1000-1250 |

| CH₂ rock (long chain) | ~720 |

Physicochemical Properties

| Property | Predicted Value for N-ethyl-N-methylundecan-1-amine | Data for N-ethyl-N-methyloctan-1-amine epa.gov |

| Molecular Formula | C₁₄H₃₁N | C₁₁H₂₅N |

| Molecular Weight | 213.41 g/mol | 171.33 g/mol |

| Boiling Point | Higher than 205-207 °C | 205-207 °C |

| Density | Slightly lower than 0.778 g/mL | 0.778 g/mL |

| LogP (Octanol-Water Partition Coefficient) | Higher than 3.55 | 3.55 |

| Water Solubility | Lower than 2.03e-3 g/L | 2.03e-3 g/L |

The longer alkyl chain in N-ethyl-N-methylundecan-1-amine is expected to lead to a higher boiling point due to increased van der Waals forces. The density would likely be slightly lower. The lipophilicity, as indicated by the LogP value, will be higher, resulting in lower water solubility compared to its shorter-chain homolog.

Advanced Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy allows for the precise mapping of the hydrogen and carbon atoms within the 1-Undecanamine, N-ethyl-N-methyl- molecule, confirming the connectivity and chemical environment of each nucleus.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-Undecanamine, N-ethyl-N-methyl- is characterized by distinct signals corresponding to the various proton environments in the molecule. The long undecyl chain gives rise to a large, complex signal in the aliphatic region, typically between 0.8 and 1.6 ppm. The terminal methyl group (CH₃) of the undecyl chain is expected to appear as a triplet around 0.88 ppm. The numerous methylene (B1212753) groups (CH₂) of the undecyl chain will produce overlapping multiplets.

The protons of the N-ethyl and N-methyl groups, being closer to the electron-withdrawing nitrogen atom, are shifted downfield. The N-methyl (N-CH₃) protons typically appear as a singlet, while the N-ethyl group protons present as a quartet for the methylene (N-CH₂CH₃) and a triplet for the methyl (NCH₂CH₃) protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Undecanamine, N-ethyl-N-methyl-

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Undecyl CH₃ | ~ 0.88 | Triplet |

| Undecyl (CH₂)₉ | ~ 1.2-1.6 | Multiplet |

| N-CH₂ (undecyl) | ~ 2.2-2.4 | Triplet |

| N-CH₂ (ethyl) | ~ 2.4-2.6 | Quartet |

| N-CH₃ | ~ 2.2-2.3 | Singlet |

| N-CH₂CH₃ | ~ 1.0-1.2 | Triplet |

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms in 1-Undecanamine, N-ethyl-N-methyl-. Each carbon atom in a different chemical environment gives a distinct signal. Generally, sp³-hybridized carbons absorb in the range of 0-90 ppm. libretexts.org The chemical shifts are influenced by the proximity to the nitrogen atom.

The carbons of the N-ethyl and N-methyl groups will appear at lower field compared to the carbons of the undecyl chain that are further away from the nitrogen. The terminal methyl carbon of the undecyl chain will be the most upfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Undecanamine, N-ethyl-N-methyl-

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Undecyl CH₃ | ~ 14 |

| Undecyl (CH₂)ₙ | ~ 22-32 |

| N-CH₂ (undecyl) | ~ 50-55 |

| N-CH₂ (ethyl) | ~ 45-50 |

| N-CH₃ | ~ 35-40 |

| N-CH₂CH₃ | ~ 11-15 |

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.

Advanced Multi-dimensional NMR Techniques

To unambiguously assign all proton and carbon signals, especially for the complex overlapping multiplets of the undecyl chain, advanced multi-dimensional NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) establish ¹H-¹H correlations, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms. HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range couplings between protons and carbons, which is crucial for confirming the connectivity around the nitrogen atom and along the alkyl chain. These techniques, while not always detailed in standard literature, are fundamental in the structural verification of novel or complex organic compounds. mdpi.com

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, further confirming its structure.

Electron Ionization (EI) Mass Spectrometry

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. rsc.org The resulting mass spectrum for 1-Undecanamine, N-ethyl-N-methyl- would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. However, for long-chain amines, the molecular ion peak can be weak or absent.

The fragmentation pattern is often more informative. A characteristic fragmentation for amines is the alpha-cleavage, leading to the formation of a stable iminium ion. For 1-Undecanamine, N-ethyl-N-methyl-, the most significant fragmentation would likely be the loss of a C₁₀H₂₁ radical to form a base peak at m/z 72, corresponding to the [CH₂(CH₂)N(CH₃)(C₂H₅)]⁺ ion.

Table 3: Predicted Key EI-MS Fragments for 1-Undecanamine, N-ethyl-N-methyl-

| m/z | Proposed Fragment Ion |

| 213 | [M]⁺ (Molecular Ion) |

| 198 | [M - CH₃]⁺ |

| 184 | [M - C₂H₅]⁺ |

| 72 | [CH₂N(CH₃)(C₂H₅)]⁺ (via alpha-cleavage) |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and semi-volatile organic compounds. nih.gov In the context of 1-Undecanamine, N-ethyl-N-methyl-, GC-MS analysis would provide both the retention time from the gas chromatograph and the mass spectrum of the compound. nih.gov This dual information is highly effective for identifying the compound in a complex mixture. The GC component separates the analyte from other components, and the MS provides a "fingerprint" for identification. epa.gov The fragmentation patterns observed in the GC-MS analysis would be consistent with those obtained from direct-probe EI-MS. swgdrug.org

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of 1-Undecanamine, N-ethyl-N-methyl-, the FTIR spectrum is characterized by the vibrations of its constituent bonds, most notably the C-H and C-N bonds. As a tertiary amine, a key feature is the absence of N-H stretching vibrations, which are typically observed between 3300 and 3500 cm⁻¹ in primary and secondary amines.

The spectrum is dominated by strong absorptions in the high-wavenumber region corresponding to the stretching vibrations of the numerous C-H bonds within the undecyl, ethyl, and methyl groups. The C-N stretching vibrations, characteristic of aliphatic amines, are expected to appear in the fingerprint region of the spectrum. These vibrations, however, can sometimes be weak and may overlap with other absorptions, necessitating careful spectral interpretation.

Detailed analysis of the FTIR spectrum allows for the assignment of specific absorption bands to the vibrational modes of the molecule. The expected characteristic FTIR absorption bands for 1-Undecanamine, N-ethyl-N-methyl- are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2955 - 2965 | Asymmetric C-H Stretch | -CH₃ |

| 2920 - 2930 | Asymmetric C-H Stretch | -CH₂- |

| 2870 - 2880 | Symmetric C-H Stretch | -CH₃ |

| 2850 - 2860 | Symmetric C-H Stretch | -CH₂- |

| 1460 - 1470 | C-H Bend (Scissoring) | -CH₂- & -CH₃ |

| 1375 - 1385 | C-H Bend (Umbrella) | -CH₃ |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine |

This interactive table provides a summary of the expected FTIR spectral data. The values are based on established correlation charts for aliphatic tertiary amines.

Other Spectroscopic Methods in N-ethyl-N-methylundecan-1-amine Characterization

Beyond FTIR, a more complete structural picture of 1-Undecanamine, N-ethyl-N-methyl- is achieved through the synergistic use of other spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would exhibit distinct signals for the protons of the ethyl, methyl, and undecyl groups. The N-methyl protons would appear as a singlet, while the N-ethyl group would show a characteristic quartet for the methylene protons and a triplet for the methyl protons. The protons of the long undecyl chain would produce a series of overlapping multiplets. The chemical shifts of the protons on the carbons directly attached to the nitrogen atom (α-carbons) would be shifted downfield due to the electron-withdrawing effect of the nitrogen.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For 1-Undecanamine, N-ethyl-N-methyl-, each carbon atom in the N-ethyl and N-methyl groups, as well as each carbon in the undecyl chain, would give a distinct signal. The chemical shifts of the carbons α to the nitrogen atom are particularly diagnostic and appear in a predictable region. Based on data from structurally similar long-chain N,N-dialkylamines, the expected chemical shifts for the carbon atoms of 1-Undecanamine, N-ethyl-N-methyl- are presented below.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| N-C H₂-CH₃ | 45 - 55 |

| N-CH₂-C H₃ | 10 - 15 |

| N-C H₃ | 35 - 45 |

| α-C H₂ (undecyl) | 55 - 65 |

| β-C H₂ (undecyl) | 25 - 35 |

| Bulk -C H₂- (undecyl) | 28 - 32 |

| Terminal -C H₃ (undecyl) | ~14 |

This interactive table presents the anticipated ¹³C NMR chemical shifts, extrapolated from data for analogous long-chain tertiary amines.

Mass Spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. Under electron ionization (EI), 1-Undecanamine, N-ethyl-N-methyl- would be expected to show a molecular ion peak corresponding to its molecular weight. The primary fragmentation pathway for aliphatic amines is typically α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This results in the formation of stable, nitrogen-containing carbocations. The major fragment ions would arise from the loss of an ethyl radical or a decyl radical.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Undecanamine, N-ethyl-N-methyl-, these calculations would reveal details about its geometry, bond lengths, bond angles, and electronic structure.

Molecular Geometry: The molecular structure of 1-Undecanamine, N-ethyl-N-methyl- is characterized by a central nitrogen atom bonded to an undecyl group, an ethyl group, and a methyl group. The nitrogen atom, being sp³-hybridized, would exhibit a trigonal pyramidal geometry. The bond angles around the nitrogen are expected to be slightly less than the ideal tetrahedral angle of 109.5° due to the presence of the lone pair of electrons on the nitrogen, which exerts greater repulsion than the bonding pairs.

Computational studies on similar tertiary amines have shown that the nature of the alkyl groups attached to the nitrogen atom can influence its basicity and nucleophilicity. Longer alkyl chains, like the undecyl group, can have a modest electron-donating inductive effect, potentially increasing the electron density on the nitrogen and enhancing its basicity compared to smaller tertiary amines.

Table 1: Predicted Molecular Properties of 1-Undecanamine, N-ethyl-N-methyl- based on Analogous Compounds

| Property | Predicted Value/Characteristic | Basis of Prediction |

|---|---|---|

| Molecular Formula | C₁₄H₃₁N | --- |

| Molecular Weight | 213.41 g/mol | --- |

| Nitrogen Hybridization | sp³ | Standard chemical principles |

| Geometry around N | Trigonal Pyramidal | VSEPR theory and data from similar amines |

| C-N-C Bond Angles | ~108-109° | Ab initio calculations on similar tertiary amines |

| Dipole Moment | Small, directed towards the nitrogen atom | General principles of molecular polarity |

Density Functional Theory (DFT) Studies on Conformational Landscapes

Density Functional Theory (DFT) is a powerful computational method for investigating the conformational landscapes of flexible molecules like 1-Undecanamine, N-ethyl-N-methyl-. The long undecyl chain can adopt numerous conformations, and DFT calculations can help identify the most stable (lowest energy) conformers.

The conformational flexibility arises from the rotation around the numerous C-C single bonds in the undecyl chain and the C-N bonds. DFT studies on long-chain alkanes and amines have shown that the all-trans (zigzag) conformation of the alkyl chain is generally the most stable in the gas phase or non-polar solvents, as it minimizes steric hindrance. However, in different environments, other gauche conformations may become more significant.

Table 2: Representative Conformational Data from DFT Studies on Analogous Long-Chain Amines

| Conformer Type | Dihedral Angles (C-C-C-C) | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|

| All-trans | ~180° | 0 (Reference) | High |

| Single gauche | ~±60° | 0.5 - 0.8 | Moderate |

| Multiple gauche | Various | >1.0 | Low |

Molecular Dynamics Simulations for Solvent Interactions and Self-Assembly Behavior

Molecular dynamics (MD) simulations are employed to study the behavior of molecules over time, providing a dynamic picture of their interactions with the surrounding environment. For 1-Undecanamine, N-ethyl-N-methyl-, MD simulations would be particularly insightful for understanding its behavior in different solvents and its potential for self-assembly.

Solvent Interactions: In aqueous solutions, the behavior of 1-Undecanamine, N-ethyl-N-methyl- would be dictated by the hydrophobic nature of its long undecyl chain and the hydrophilic character of the tertiary amine group. MD simulations of similar long-chain amines in water have shown that the alkyl chains tend to avoid contact with water molecules, leading to aggregation. The amine head group, however, can form hydrogen bonds with water molecules.

In non-polar solvents, the undecyl chain would interact favorably with the solvent molecules through van der Waals forces, leading to a more extended conformation of the amine.

Self-Assembly: The amphiphilic nature of 1-Undecanamine, N-ethyl-N-methyl- (hydrophobic tail and a less-hydrophobic head) suggests a propensity for self-assembly in polar solvents like water. MD simulations can model this process, showing how individual molecules aggregate to form structures such as micelles or bilayers. These simulations can provide details on the size, shape, and stability of these aggregates, which are crucial for applications in areas like surfactant science and drug delivery.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental spectra for structure verification.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. libretexts.org For 1-Undecanamine, N-ethyl-N-methyl-, the predicted ¹H NMR spectrum would show characteristic signals for the methyl and ethyl groups attached to the nitrogen, as well as a complex pattern of signals for the undecyl chain. libretexts.org The chemical shifts of the protons on the carbons adjacent to the nitrogen (α-carbons) would be downfield due to the electron-withdrawing effect of the nitrogen. libretexts.org Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom, with the α-carbons appearing at a lower field. libretexts.org

Infrared (IR) Spectroscopy: DFT can also be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. For a tertiary amine like 1-Undecanamine, N-ethyl-N-methyl-, the IR spectrum is expected to be dominated by C-H stretching and bending vibrations from the alkyl groups. spectroscopyonline.com A characteristic C-N stretching vibration would also be present, although it might be weak and fall in a crowded region of the spectrum. spectroscopyonline.com Unlike primary and secondary amines, there will be no N-H stretching vibrations. spectroscopyonline.com

Table 3: Predicted Spectroscopic Features for 1-Undecanamine, N-ethyl-N-methyl-

| Spectroscopy | Predicted Feature | Approximate Range |

|---|---|---|

| ¹H NMR | Protons on Cα to N | 2.2 - 2.5 ppm |

| Protons on undecyl chain | 0.8 - 1.6 ppm | |

| ¹³C NMR | Carbons α to N | 45 - 60 ppm |

| Carbons of undecyl chain | 14 - 35 ppm | |

| IR Spectroscopy | C-H stretching | 2850 - 3000 cm⁻¹ |

| C-N stretching | 1000 - 1250 cm⁻¹ |

Reaction Pathway Modeling for N-ethyl-N-methylundecan-1-amine Transformations

Computational modeling can elucidate the mechanisms of chemical reactions, providing insights into transition states and reaction energies. For 1-Undecanamine, N-ethyl-N-methyl-, several types of transformations could be modeled.

Oxidation: Tertiary amines can undergo oxidation at the nitrogen atom to form N-oxides, or at the α-carbon atom. Computational studies can model the reaction pathways for these oxidation processes, for example, with common oxidants like hydrogen peroxide or peroxy acids. These models can help predict the most likely oxidation products and the energy barriers associated with their formation.

N-Dealkylation: The cleavage of C-N bonds, or N-dealkylation, is another important transformation for tertiary amines. mdpi.com Computational modeling can investigate the mechanisms of N-dealkylation under various conditions, such as through enzymatic action or with chemical reagents. This can help in understanding the stability of the amine and its potential metabolic pathways.

Reaction with Electrophiles: The lone pair on the nitrogen atom makes 1-Undecanamine, N-ethyl-N-methyl- a nucleophile, capable of reacting with various electrophiles. For instance, its reaction with alkyl halides would lead to the formation of a quaternary ammonium (B1175870) salt. Computational modeling can provide detailed information on the transition state of this SN2 reaction and the thermodynamics of the process.

Nucleophilic Reactivity of the Amine Nitrogen

The nitrogen atom in 1-Undecanamine, N-ethyl-N-methyl- possesses a lone pair of electrons, rendering it a potent nucleophile. This nucleophilicity is central to its reactivity, enabling it to participate in a range of chemical transformations. As a good nucleophile, it can readily attack electron-deficient centers, a fundamental step in many organic reactions. libretexts.org

One of the primary reactions driven by its nucleophilic character is alkylation via SN2 reactions with alkyl halides. libretexts.org In this process, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. This reactivity is fundamental to the synthesis of more complex amine structures.

Another significant reaction is reductive amination, where aldehydes or ketones are converted into amines. libretexts.orgnih.gov In the case of a tertiary amine like 1-Undecanamine, N-ethyl-N-methyl-, it can be synthesized through the reductive amination of undecanal (B90771) with N-ethyl-N-methylamine, where an iminium ion intermediate is reduced. libretexts.orgnih.gov

Quaternization Reactions and Ammonium Salt Formation

A hallmark reaction of tertiary amines is quaternization, which converts them into quaternary ammonium salts. wikipedia.orgunacademy.com This is typically achieved through the Menshutkin reaction, where the tertiary amine reacts with an alkyl halide. wikipedia.orgunacademy.com For 1-Undecanamine, N-ethyl-N-methyl-, this reaction involves the nucleophilic attack of the amine nitrogen on an alkyl halide (e.g., methyl iodide or ethyl bromide), resulting in the formation of a quaternary ammonium salt. wikipedia.org

These reactions are often conducted in polar solvents and the reactivity of the alkylating agent generally follows the order of I > Br > Cl. wikipedia.org The resulting quaternary ammonium salts are ionic compounds with distinct properties and applications, including use as phase transfer catalysts and surfactants. wikipedia.orgunacademy.com The quaternization process can be performed continuously in a tubular reactor at elevated temperatures and pressures to achieve high yields. google.com Greener alternatives to traditional alkyl halides, such as dimethyl carbonate, are also being explored for these reactions. rsc.org

Formation of N-Oxides and Other Amine Derivatives

The lone pair of electrons on the nitrogen atom of 1-Undecanamine, N-ethyl-N-methyl- allows for its oxidation to form an amine N-oxide. thieme-connect.dewikipedia.org This transformation results in a compound with the general formula R₃N⁺-O⁻, where a coordinate covalent bond is formed between the nitrogen and oxygen atoms. wikipedia.org

The most common method for synthesizing tertiary amine N-oxides is the direct oxidation of the parent amine. thieme-connect.de A variety of oxidizing agents can be employed, with hydrogen peroxide and 3-chloroperoxybenzoic acid being widely used. thieme-connect.de The oxidation can also be achieved using catalysts such as flavins or ruthenium complexes, often under mild conditions. asianpubs.orgresearchgate.net The synthesis can be carried out in continuous flow reactors for improved safety and scalability. rsc.org These N-oxides are valuable as intermediates, oxidants in other reactions, and as components in consumer products like detergents and shampoos. asianpubs.orggoogle.commedchemexpress.com

Functionalization of the Undecyl Alkyl Chain

The long undecyl (C11) alkyl chain of 1-Undecanamine, N-ethyl-N-methyl- presents opportunities for further chemical modification. While the amine group is the primary site of reactivity, the alkyl chain can be functionalized to introduce new properties to the molecule. The presence of a long alkyl chain can influence the molecule's physical properties, such as its surface activity. rsc.org

Strategies for the functionalization of long alkyl chains include terminal-selective C-H bond functionalization. nih.gov This allows for the introduction of various functional groups at the end of the chain, which can be useful for creating amphiphilic molecules or for attaching the molecule to a solid support. The entanglement of these long alkyl chains can also play a role in the adsorption properties of materials they are incorporated into. mdpi.com Such modifications can be achieved through methods like in situ polymerization of functional groups onto a framework. mdpi.com

Mechanisms of Amine-Mediated Organic Transformations

Tertiary amines, including 1-Undecanamine, N-ethyl-N-methyl-, can play a crucial role in mediating various organic transformations. They can act as templates in reductive cyclization reactions to form new carbon-carbon bonds. digitellinc.com

In the realm of photoredox catalysis, tertiary amines can be oxidized to form an amine radical cation. acs.org This intermediate can then either lose a hydrogen atom to generate an electrophilic iminium ion or lose a proton to form a nucleophilic α-aminoalkyl radical. acs.org These reactive intermediates can then participate in a variety of coupling reactions, allowing for the C-H functionalization of the amine. acs.orgsioc-journal.cn This provides a powerful method for synthesizing more complex amine derivatives. acs.org For instance, the coupling of tertiary amines with acrylate (B77674) derivatives can lead to the synthesis of γ-aminobutyric ester derivatives. acs.org

Role of N-ethyl-N-methylundecan-1-amine as an Organic Base and Catalyst

The non-bonding electron pair on the nitrogen atom of 1-Undecanamine, N-ethyl-N-methyl- allows it to function as a Brønsted-Lowry base, accepting a proton to form an ammonium ion. This basicity is a key feature of its chemical character.

In addition to its role as a simple base, it can act as a catalyst in a variety of organic reactions. Tertiary amines are known to catalyze reactions such as the Baylis-Hillman reaction, which forms a C-C bond between an aldehyde and an activated alkene. researchgate.net They can also be used as co-catalysts in combination with other catalysts to enhance reaction efficiency and enantioselectivity. researchgate.net Furthermore, tertiary amines catalyze the reaction of isocyanates with alcohols to form urethanes. acs.org The long undecyl chain may also impart specific solubility or phase-transfer properties, enhancing its catalytic activity in certain reaction systems.

Conclusion

1-Undecanamine, N-ethyl-N-methyl- represents a long-chain tertiary amine with a combination of properties that make it a compound of interest in both fundamental and applied chemistry. While specific experimental data for this molecule is scarce, a comprehensive understanding of its synthesis, properties, and potential applications can be derived from the extensive knowledge base of related N,N-dialkyl-N-alkyl-1-amines. Its amphiphilic character, basicity, and potential for further functionalization suggest its utility in areas ranging from surfactant technology to materials science and synthetic chemistry. Further research to experimentally validate the predicted properties and explore the applications of N-ethyl-N-methylundecan-1-amine would be a valuable contribution to the field of organic chemistry.

Advanced Applications in Chemical Science and Engineering

Supramolecular Chemistry and Self-Assembly of Long-Chain Tertiary Amines

The ability of amphiphilic molecules to spontaneously organize into ordered structures is a cornerstone of supramolecular chemistry. Long-chain tertiary amines, such as 1-Undecanamine, N-ethyl-N-methyl-, are prime candidates for self-assembly in nonpolar solvents, driven by the interactions between their polar headgroups and the surrounding medium.

In nonpolar or weakly polar organic solvents, long-chain tertiary amines can form aggregates, most notably reverse micelles. In these structures, the polar tertiary amine headgroups cluster together to form a core, which is shielded from the nonpolar solvent by the outward-facing, long hydrophobic alkyl chains. This arrangement minimizes unfavorable interactions between the polar heads and the nonpolar solvent. The formation of such self-assembled structures is a critical aspect of their application in various fields. Fatty acids, for instance, are known to self-assemble in diverse ways when in the presence of amines, which act as counter-ions. nih.gov

The length of the alkyl chain is a critical parameter that governs the structure, size, and stability of the aggregates formed by tertiary amines.

Stability and Packing: Longer alkyl chains, such as the undecyl group in 1-Undecanamine, N-ethyl-N-methyl-, lead to increased van der Waals interactions between the chains. uni-tuebingen.de This enhanced cohesive interaction results in more densely packed and stable aggregates. uni-tuebingen.de For example, studies on secondary amines used for stabilizing gold nanoparticles in toluene (B28343) showed that dioctadecylamine, with its two long C18 chains, formed a highly packed and impenetrable layer, leading to greater nanoparticle stability compared to amines with shorter chains like dioctylamine. uni-tuebingen.de As chain length increases, the cohesive interaction and packing density also increase. researchgate.net

Aggregate Size and Geometry: The geometry of the amine, including the length of the primary alkyl chain, influences the curvature of the resulting aggregate. Longer chains tend to favor the formation of larger aggregates or different morphologies compared to their shorter-chain counterparts. While shorter chain acids in some systems result in disordered, liquid-like molecular chains, longer chains can pack more cohesively. researchgate.net

Wettability and Interfacial Behavior: The length of the cation alkyl chain has been shown to impact the wettability of ionic liquids on solid surfaces. rsc.org An increase in the alkyl chain length can promote better film adhesion and a higher wetting ability, which is a critical factor in applications involving surface modifications. rsc.org

Table 1: Effect of Alkyl Chain Length on Amine Aggregate Properties

| Property | Effect of Increasing Alkyl Chain Length | Rationale |

| Aggregate Stability | Increases | Enhanced van der Waals forces between longer chains lead to a more stable hydrophobic shell. uni-tuebingen.de |

| Packing Density | Increases | Greater cohesive interactions promote tighter, more ordered packing of the alkyl chains. uni-tuebingen.deresearchgate.net |

| Solubilization Capacity | Can be modified | The size and nature of the reverse micelle core are altered, affecting its ability to host guest molecules. |

| Wetting Ability | Increases | Longer non-polar domains can lead to higher wettability and better film adhesion on certain surfaces. rsc.org |

Solvent Extraction and Separation Processes

Long-chain tertiary amines are widely employed as extractants in liquid-liquid extraction processes, particularly for the recovery and purification of metals from aqueous solutions. Their efficacy stems from their ability to form an organic-soluble complex with the target metal species.

Tertiary amines are effective extractants for various metals, with a notable application being the extraction of uranium from acidic leach liquors, such as those produced in ore processing. nih.gov The extraction mechanism involves the protonation of the amine in the acidic aqueous phase, followed by the formation of an ion-pair complex with the anionic metal species (e.g., the uranyl sulfate (B86663) anion, [UO₂(SO₄)₂]²⁻).

The general reaction can be represented as: 2(R₃N)org + 2H⁺aq + [UO₂(SO₄)₂]²⁻aq ⇌ (R₃NH)₂UO₂(SO₄)₂ org

Here, R₃N represents the tertiary amine (like 1-Undecanamine, N-ethyl-N-methyl-), and the subscript 'org' denotes the organic phase. The efficiency of this extraction is highly dependent on parameters such as the pH of the aqueous phase, the concentration of the amine extractant, and the organic diluent used. nih.gov For instance, research using Alamine 336, a commercial mixture of tertiary amines, demonstrated that the extraction of uranium(VI) is strongly influenced by the sulfuric acid concentration, with optimal extraction occurring at a specific molarity. nih.gov

The structure of the interface is influenced by the extractant concentration and the composition of both phases. The formation of aggregates or microemulsions at the interface can sometimes lead to the formation of a third phase, which can complicate the separation process. Understanding the phase behavior of the system is essential for optimizing operating conditions and preventing issues like emulsification and loss of extractant. The study of interfacial phenomena encompasses the interactions of molecules at the boundary between two immiscible phases, which is a key aspect of systems involving surfactants and extraction agents. firp-ula.orgrsc.org

Materials Science Applications

The unique properties of long-chain tertiary amines make them valuable in the field of materials science, primarily for surface functionalization and the creation of advanced composite materials.

One significant application is the formation of self-assembled monolayers (SAMs) on various substrates. researchgate.net By immobilizing molecules like 1-Undecanamine, N-ethyl-N-methyl- on a surface, its properties, such as wettability, adhesion, and corrosion resistance, can be precisely controlled. The long undecyl chain promotes the formation of an ordered, hydrophobic layer. Amino-terminated SAMs are frequently used to functionalize silica (B1680970) surfaces, acting as a primary layer for further modifications, for example, in the development of biosensors. rsc.org

Furthermore, these amines can act as stabilizing agents or capping ligands in the synthesis of nanoparticles. uni-tuebingen.de The tertiary amine group coordinates to the surface of the nanoparticle, while the long alkyl chains provide steric stabilization, preventing aggregation and ensuring their dispersion in a nonpolar matrix. This is crucial for creating high-performance nanocomposites where the properties of the individual nanoparticles are to be harnessed. The use of secondary amines with varying hydrocarbon chain lengths has been shown to be effective in the phase transfer and stabilization of gold nanoparticles in nonpolar solvents. uni-tuebingen.de

Building Blocks in Advanced Organic Synthesis and Chemical Biology

Beyond its direct applications, 1-Undecanamine, N-ethyl-N-methyl- serves as a valuable precursor or building block for constructing more complex and high-value molecules, particularly in the fields of medicinal chemistry and chemical biology.

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic molecules designed to hijack the body's cellular waste disposal system to destroy specific disease-causing proteins. nih.gov A PROTAC molecule consists of three parts: a "warhead" that binds to the target protein, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical "linker" that connects the two. cofc.edu

The linker is a critical component, as its length, flexibility, and chemical composition determine the PROTAC's ability to form a stable and effective ternary complex between the target protein and the E3 ligase. nih.gov Linkers are often based on flexible alkyl or polyethylene (B3416737) glycol (PEG) chains. nih.gov

1-Undecanamine, N-ethyl-N-methyl- is an ideal starting material for the synthesis of such linkers. Its long undecyl chain can serve as the main body of the linker, providing the necessary separation and conformational flexibility. The tertiary amine functionality can be a site for further chemical modification. For instance, synthetic strategies could involve demethylation or de-ethylation followed by the attachment of either the warhead or the E3 ligase ligand. Alternatively, the entire N-ethyl-N-methylamino group could be replaced through substitution reactions to introduce functionalities suitable for "click chemistry," enabling the efficient assembly of PROTAC libraries. nih.gov The use of alkylamine-based chains is a common strategy in the construction of PROTAC linkers. nih.govresearchgate.net

Table 3: Hypothetical Role as a PROTAC Linker Precursor

| Feature | Description | Synthetic Utility |

| Linker Backbone | C11 alkyl chain | Provides a long, flexible, and hydrophobic spacer to connect the two active ligands of a PROTAC. |

| Attachment Point | Tertiary amine group | Can be chemically modified to create a reactive handle for conjugation to a warhead or E3 ligase ligand. |

| Versatility | Building Block | Can be used to generate a library of linkers with varying attachment points or functional groups. enamine.net |

| Resulting PROTAC | Heterobifunctional Molecule | A molecule designed to induce targeted protein degradation. nih.gov |

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a reaction to occur with a specific stereochemical outcome, after which it is removed. A fundamental requirement for a chiral auxiliary is that it must be chiral and optically pure.

While 1-Undecanamine, N-ethyl-N-methyl- has a nitrogen atom bonded to three different alkyl groups (undecyl, ethyl, methyl), it is not suitable for use as a chiral auxiliary. The reason for this lies in a phenomenon known as pyramidal inversion or nitrogen inversion. wikipedia.org

The nitrogen atom in a tertiary amine has a trigonal pyramidal geometry, with the lone pair of electrons at one apex. In principle, this arrangement is chiral. However, at room temperature, the molecule undergoes a rapid "umbrella-like" inversion, passing through a planar, achiral transition state. libretexts.org This inversion interconverts the two enantiomeric forms of the amine billions of times per second. wikipedia.org Because of this rapid racemization, the compound is optically inactive and cannot provide the stable chiral environment necessary to induce stereoselectivity in a chemical reaction. quora.comstudentdoctor.net This rapid epimerization is a well-known characteristic of simple tertiary amines. echemi.com

Table 4: Assessment as a Chiral Auxiliary

| Property | Requirement for Chiral Auxiliary | 1-Undecanamine, N-ethyl-N-methyl- | Conclusion |

| Chirality | Must possess a stable stereocenter. | Nitrogen atom is a potential stereocenter. | Potentially Meets |

| Optical Stability | Must be configurationally stable and resolvable into enantiomers. | Undergoes rapid pyramidal inversion at room temperature. wikipedia.orglibretexts.org | Does Not Meet |

| Stereochemical Control | Must provide a fixed, three-dimensional chiral environment. | Exists as a rapidly equilibrating racemic mixture. quora.com | Does Not Meet |

| Suitability | N/A | Unsuitable for use as a chiral auxiliary due to lack of optical stability. | Unsuitable |

Conclusion and Future Perspectives

Summary of Current Research on N-ethyl-N-methylundecan-1-amine

Direct research exclusively focused on N-ethyl-N-methylundecan-1-amine is limited in publicly accessible literature. However, a significant body of research on analogous long-chain tertiary amines provides a strong foundation for understanding its chemical behavior and potential uses. Studies on similar compounds, such as other N-ethyl-N-methylalkanamines and various C12 to C18 tertiary amines, have established general principles of their synthesis, reactivity, and application.

The primary areas of investigation for long-chain tertiary amines include their synthesis from fatty acids, alcohols, or olefins. google.com Common synthetic routes involve reductive amination or the reaction of secondary amines with alkyl halides. These methods are generally applicable and suggest viable pathways for the production of N-ethyl-N-methylundecan-1-amine.

Furthermore, the applications of these amines as precursors for quaternary ammonium (B1175870) compounds, which are widely used as surfactants, fabric softeners, and biocides, are well-documented. google.comalliedmarketresearch.com Research also delves into their role as corrosion inhibitors, emulsifiers, and catalysts in various industrial processes. marketresearchfuture.com The physical and chemical properties of these amines, such as their basicity and solubility, are dictated by the interplay between the long hydrophobic alkyl chain and the polar amine headgroup.

Emerging Research Avenues and Untapped Potentials

The specific structure of N-ethyl-N-methylundecan-1-amine presents several intriguing avenues for future research. Its intermediate chain length, situated between the more commonly studied shorter and much longer chain amines, may offer a unique balance of properties.

Interactive Data Table: Potential Research Areas for N-ethyl-N-methylundecan-1-amine

| Research Area | Description | Potential Impact |

| Surfactant Properties | Investigation of its efficacy as a surfactant, including critical micelle concentration (CMC) and surface tension reduction. | Development of new detergents, emulsifiers, and foaming agents with potentially unique performance characteristics. |

| Biocidal Activity | Evaluation of its antimicrobial and antifungal properties, both in its native form and as a quaternary ammonium salt. | Discovery of new disinfectants and preservatives for various applications. |

| Corrosion Inhibition | Study of its ability to form protective films on metal surfaces to prevent corrosion, particularly in oil and gas applications. | Creation of more effective and environmentally friendly corrosion inhibitors. |

| Phase Transfer Catalysis | Exploration of its use as a phase transfer catalyst in organic synthesis, facilitating reactions between immiscible reactants. | Improvement of reaction efficiency and selectivity in the synthesis of pharmaceuticals and fine chemicals. |

| Ore Flotation | Assessment of its potential as a collector in the flotation process for mineral extraction. | Enhancement of the efficiency and selectivity of mineral separation processes. |

The untapped potential of N-ethyl-N-methylundecan-1-amine lies in the fine-tuning of its molecular structure to optimize performance in these applications. For instance, the asymmetry of the ethyl and methyl groups on the nitrogen atom could influence its packing at interfaces, leading to distinct surfactant behavior compared to symmetrical N,N-dialkylamines.

Methodological Advancements for Future Studies of Long-Chain Tertiary Amines

Advancements in analytical and synthetic methodologies will be crucial for unlocking the full potential of N-ethyl-N-methylundecan-1-amine and other long-chain tertiary amines.

Synthesis: Modern synthetic methods are moving towards more sustainable and efficient processes. These include:

Catalytic Amination: The use of novel catalysts for the direct amination of long-chain alcohols or the hydroamination of olefins can provide more atom-economical routes to tertiary amines. wikipedia.org

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability for the synthesis of these compounds.

Bio-based Feedstocks: The utilization of renewable resources, such as fatty acids from plant oils, as starting materials for the synthesis of long-chain amines is a growing trend in green chemistry. marketresearchfuture.com

Analysis and Characterization: The characterization of long-chain amines requires sophisticated analytical techniques.

Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (GC-MS, LC-MS), are powerful tools for the separation and identification of these amines and their reaction products. acs.orgbre.com

Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) is indispensable for detailed structural elucidation. Infrared (IR) spectroscopy can be used to identify the functional groups present in the molecule.

Surface Analysis: For applications involving surface activity, techniques like tensiometry and contact angle measurements are essential to characterize the behavior of these molecules at interfaces.

Computational Modeling: Molecular modeling and computational chemistry can play a significant role in predicting the properties and behavior of long-chain tertiary amines. Density functional theory (DFT) calculations can be used to estimate properties such as proton affinity and reactivity, guiding experimental work and accelerating the discovery of new applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-ethyl-N-methyl-1-undecanamine, and how can researchers optimize yield and purity?

- Methodological Answer : The compound can be synthesized via reductive amination of undecanal with methylamine followed by ethylation, or through alkylation of 1-undecanamine with methyl and ethyl halides. Optimization involves controlling stoichiometric ratios (e.g., excess alkylating agents), reaction temperature (40–60°C), and inert atmospheres to prevent oxidation. Purification via fractional distillation (boiling point ~230–250°C ) or silica gel chromatography (using hexane/ethyl acetate) is critical. Monitor reaction progress using TLC or GC-MS .

Q. How should researchers characterize the structural integrity and purity of N-ethyl-N-methyl-1-undecanamine?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm alkyl chain geometry and amine substitution. Mass spectrometry (MS) (e.g., electron ionization) validates molecular weight (theoretical: ~185–200 g/mol ). Infrared (IR) spectroscopy identifies N-H and C-N stretches. Purity assessment via gas chromatography (GC) with flame ionization detection (FID) is recommended, referencing boiling point (Tboil) and melting point (Tfus) data .

Q. What key physical properties (e.g., solubility, phase transitions) must be considered during experimental design?

- Methodological Answer : The compound’s hydrophobicity (long C11 chain) necessitates use in non-polar solvents (e.g., hexane, chloroform). Critical temperature (Tc ~450–500 K) and vapor pressure influence distillation and storage. Enthalpy of vaporization (ΔvapH) data should guide evaporation protocols. Solubility in aqueous systems is limited but can be enhanced via surfactant formulations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., ΔvapH, critical volume) for N-ethyl-N-methyl-1-undecanamine?

- Methodological Answer : Discrepancies may arise from impurities or measurement techniques. Use differential scanning calorimetry (DSC) to validate phase-change data (Tfus, Tboil ). Compare experimental results with computational models (e.g., COSMO-RS) for vapor-liquid equilibrium. Cross-reference databases like NIST Chemistry WebBook and apply statistical error analysis to identify outliers .

Q. What strategies minimize side reactions (e.g., over-alkylation) during ethyl/methyl group introduction to the undecanamine backbone?

- Methodological Answer : Use protecting groups (e.g., Boc for amines) during stepwise alkylation. Optimize reaction time and temperature to prevent quaternary ammonium salt formation. Monitor intermediates via LC-MS. Catalytic methods (e.g., Pd/C for hydrogenation) improve selectivity, as noted in analogous amine syntheses .

Q. What advanced techniques are suitable for studying the compound’s behavior in biological membranes or surfactant systems?

- Methodological Answer : Langmuir-Blodgett troughs can analyze monolayer formation at air-water interfaces. Small-angle X-ray scattering (SAXS) or cryo-electron microscopy (cryo-EM) visualizes micellar structures. For biological studies, fluorescence anisotropy assays assess membrane fluidity changes. Reference surfactant applications of structurally similar N,N-dimethyldodecanamine .

Safety and Handling

Q. What safety protocols are essential for handling N-ethyl-N-methyl-1-undecanamine in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, lab coats, goggles) to avoid skin/eye contact. Work in fume hoods due to potential volatility (refer to Tboil ). Store under nitrogen at 2–8°C to prevent degradation. Follow waste disposal guidelines for amines, including neutralization with dilute HCl before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.